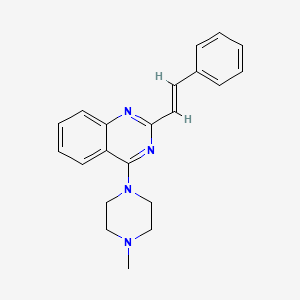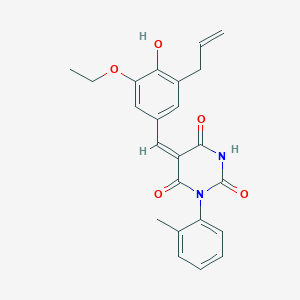![molecular formula C15H10Cl2N2O3 B5909394 1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, commonly known as DCPA, is a synthetic compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of DCPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, DCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammatory cells, DCPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCPA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, DCPA has been shown to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In plants, DCPA has been shown to inhibit the activity of the enzyme protoporphyrinogen oxidase (PPO), leading to the inhibition of chlorophyll synthesis and ultimately the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCPA in lab experiments is its unique chemical structure, which allows for the development of new drugs targeting various diseases. DCPA has also been shown to have low toxicity in cells and organisms, making it a safe compound for use in lab experiments. However, one of the limitations of DCPA is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of DCPA. One direction is the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of DCPA in cells and organisms, which could lead to the discovery of new therapeutic targets. Finally, the study of the environmental impact of DCPA, particularly its use as a herbicide in agriculture, is an important area of future research.
Méthodes De Synthèse
DCPA can be synthesized through several methods, including the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to reduction using sodium borohydride to yield DCPA.
Applications De Recherche Scientifique
DCPA has been extensively studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, DCPA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, DCPA has been used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. In agriculture, DCPA has been used as a herbicide to control weeds in crops such as soybeans, peanuts, and cotton.
Propriétés
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-1-10(9-14(13)17)15(20)7-8-18-11-2-4-12(5-3-11)19(21)22/h1-9,18H/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXHRFCSQQKRT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909329.png)

![1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909349.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909352.png)
![2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5909360.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)